molecular formula C15H22N2O2 B13957125 Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate

Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B13957125
M. Wt: 262.35 g/mol
InChI Key: RYUOATCXBFXDFS-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-methyl-4-(methylamino)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride
  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
  • Benzyl 4-hydroxy-1-piperidinecarboxylate

Uniqueness

Benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and chemical processes.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 4-methyl-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(16-2)8-10-17(11-9-15)14(18)19-12-13-6-4-3-5-7-13/h3-7,16H,8-12H2,1-2H3

InChI Key

RYUOATCXBFXDFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC

Origin of Product

United States

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